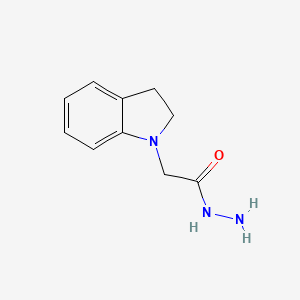

2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide

Description

2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research in medicinal chemistry.

Properties

Molecular Formula |

C10H13N3O |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-(2,3-dihydroindol-1-yl)acetohydrazide |

InChI |

InChI=1S/C10H13N3O/c11-12-10(14)7-13-6-5-8-3-1-2-4-9(8)13/h1-4H,5-7,11H2,(H,12,14) |

InChI Key |

DLEQWJFYRNCVPU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC(=O)NN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide typically involves the reaction of 2,3-dihydro-1H-indole with acetohydrazide. One common method includes the following steps:

Formation of 2,3-dihydro-1H-indole: This can be achieved through the reduction of indole using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

Acetylation: The 2,3-dihydro-1H-indole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Hydrazide Formation: The acetylated product is reacted with hydrazine hydrate to form the desired 2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrazide derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles such as amines or thiols.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted indole derivatives and hydrazones.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable indole structure.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial enzymes, disrupting their metabolic processes and exhibiting antimicrobial properties.

Comparison with Similar Compounds

2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide can be compared with other similar compounds, such as:

Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.

2,3-dihydro-1H-indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.

N-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide: A compound with a similar core structure but different functional groups, leading to varied biological activities.

The uniqueness of 2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide lies in its specific hydrazide functional group, which imparts unique chemical reactivity and biological properties compared to other indole derivatives.

Biological Activity

2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. Indole derivatives are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of 2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide, synthesizing data from various studies to provide a comprehensive overview.

Synthesis

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide typically involves the condensation of indole derivatives with hydrazine or hydrazone precursors. Various methods have been reported in literature, often involving reaction conditions that optimize yield and purity. For instance, a common approach includes refluxing indole derivatives with acetohydrazide in an organic solvent such as ethanol or acetonitrile.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of 2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide against various cancer cell lines. The compound exhibited cytotoxic effects in vitro, particularly against liver cancer cells (Hep-G2), with results indicating a dose-dependent decrease in cell viability. The MTT assay showed that at concentrations around 50 µM, the compound reduced cell viability by over 70% compared to control groups .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against several bacterial strains. Notably, it showed low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties. The MIC values were recorded at approximately 3.90 µg/mL and 5.00 µg/mL respectively .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.90 | |

| Escherichia coli | 5.00 | |

| Candida albicans | 10.00 |

Anti-inflammatory and Analgesic Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a significant reduction in paw edema induced by carrageenan, suggesting its potential as an analgesic agent . The anti-inflammatory activity was comparable to standard drugs like ibuprofen.

The biological activity of 2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide is attributed to its ability to interact with various biological targets. Molecular docking studies suggest that the compound binds effectively to proteins involved in cancer proliferation and inflammation pathways. The presence of the indole moiety is crucial for its interaction with these targets due to its ability to mimic natural substrates in biological systems .

Case Studies

Several case studies highlight the therapeutic potential of indole derivatives similar to 2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide:

- Study on Hep-G2 Cells : A study demonstrated that treatment with the compound led to increased apoptosis markers in liver cancer cells, suggesting a mechanism involving programmed cell death .

- Antimicrobial Efficacy : Another study reported that the compound effectively inhibited biofilm formation in Staphylococcus aureus, indicating its potential use in treating resistant bacterial infections .

Q & A

Basic: What are the established synthetic protocols for preparing 2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a two-step process:

Esterification : React 2-(1H-indol-3-yl)acetic acid with absolute ethanol and catalytic H₂SO₄ under reflux (8 h) to form the ethyl ester intermediate .

Hydrazide Formation : Treat the ester with 80% hydrazine hydrate in methanol at room temperature (3 h) to yield the acetohydrazide derivative .

Optimization Considerations :

- Solvent Choice : Methanol is preferred for hydrazide formation due to its polarity and compatibility with hydrazine .

- Reaction Time : Extended reflux (e.g., 6–8 h) may improve yields for sterically hindered derivatives .

- Workup : Neutralization with Na₂CO₃ and extraction with chloroform enhance purity .

Basic: Which spectroscopic techniques are most effective for characterizing 2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide, and what key data should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Critical for confirming the hydrazide moiety (NH-NH₂ resonance at δ ~9–10 ppm) and indole protons (δ ~6.5–7.5 ppm). For example, similar ligands show methylene protons at δ 4.2–4.5 ppm .

- IR Spectroscopy : Look for N-H stretches (~3200–3400 cm⁻¹) and carbonyl (C=O) vibrations (~1650–1680 cm⁻¹) .

- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria) and confirms stereochemistry, as seen in structurally related hydrazides .

Advanced: How can researchers resolve contradictions in spectroscopic data for hydrazide derivatives, particularly in tautomeric or conformational analysis?

Methodological Answer:

- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting or coalescence at elevated temperatures .

- DFT Calculations : Compare experimental and computed NMR/IR spectra to assign conformers. For example, discrepancies in carbonyl shifts may arise from solvent effects or hydrogen bonding .

- Crystallographic Validation : Single-crystal X-ray structures (e.g., PDB deposition) provide definitive evidence of solid-state conformation, resolving ambiguities from solution-phase data .

Advanced: What strategies are recommended for designing metal complexes of 2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide, and how do coordination modes influence biological activity?

Methodological Answer:

- Ligand Design : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to modulate metal-binding affinity. For example, pyridyl-substituted hydrazides enhance coordination to Co(II)/Cu(II) .

- Coordination Modes : Bidentate (N,O) or tridentate (N,N,O) binding alters geometry and redox activity. Cu(II) complexes with N,O-coordination show enhanced DNA cleavage via radical pathways .

- Biological Screening : Assess antibacterial/antioxidant activity using MIC assays and DPPH radical scavenging. Metal chelation often amplifies efficacy compared to free ligands .

Advanced: How can structure-activity relationship (SAR) studies be structured to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Derivatization : Synthesize analogs with varied substituents on the indole ring (e.g., 6-methyl, 5-fluoro) to probe steric/electronic effects .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like kinase enzymes (e.g., Met kinase) or DNA gyrase .

- In Vitro Assays : Prioritize cytotoxicity (MTT assay), apoptosis (Annexin V staining), and enzyme inhibition (e.g., COX-2) to identify lead candidates .

Advanced: What mechanistic approaches are used to study the role of this compound in modulating oxidative stress or apoptosis pathways?

Methodological Answer:

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) in cell lines treated with the compound .

- Western Blotting : Analyze apoptosis markers (e.g., Bax, Bcl-2, caspase-3) to elucidate pathways. For example, indole derivatives often activate intrinsic apoptotic pathways .

- Transcriptomics : RNA-seq or qPCR can identify differentially expressed genes (e.g., p53, NF-κB) linked to oxidative stress responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.